3-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
- A study focused on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibiting high singlet oxygen quantum yield. These properties make them useful as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting their significance in medical research for developing novel cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agent Development
- Another research synthesized benzenesulfonamide derivatives, showing cytotoxic effects and carbonic anhydrase inhibitory effects. Specifically, certain compounds demonstrated high tumor selectivity and potency, indicating potential as novel anticancer agents (Gul, Mete, Eren, Sakagami, Yamali, & Supuran, 2016).
Herbicide Selectivity in Agriculture
- The selectivity of chlorsulfuron, a herbicide, is attributed to its metabolism by certain cereal plants, converting it to inactive products. This selectivity mechanism allows for weed control while preserving the crop, providing insights into agricultural chemical applications (Sweetser, Schow, & Hutchison, 1982).
Pharmacological Activity Studies
- Research into S,N-substituted 2-mercaptobenzenesulfonamide derivatives revealed in vitro anticancer activity for specific compounds. These findings contribute to the exploration of new therapeutic agents with anticancer properties (Pomarnacka & Kornicka, 1998).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the therapeutic effects observed.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific therapeutic property being expressed.
Result of Action
Given the diverse therapeutic properties of thiophene derivatives , the results of the compound’s action could potentially include changes in cellular signaling, gene expression, or other cellular processes.
properties
IUPAC Name |
3-chloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S3/c17-11-3-1-4-13(9-11)24(20,21)18-10-12-6-7-15(23-12)16(19)14-5-2-8-22-14/h1-9,16,18-19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVIJZWLAQLJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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